1-Ethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound belongs to a class of benzoimidazole derivatives, which are recognized for their biological activity, particularly in the field of pharmaceuticals. The presence of a dioxaborolane moiety enhances its reactivity and potential utility in various chemical reactions.
The compound is classified as a benzoimidazole derivative with a dioxaborolane functional group. It is primarily explored for its potential as a pharmaceutical agent due to the bioactive properties associated with benzoimidazole compounds.
The synthesis of 1-Ethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one typically involves several steps:
The synthesis requires careful control of reaction conditions including temperature, solvent choice, and catalyst type to optimize yields and minimize by-products.
The molecular structure of 1-Ethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one can be represented as follows:
The compound features a benzoimidazole core with an ethyl group and a dioxaborolane substituent. Its structural complexity allows for diverse interactions in biological systems.
The compound can participate in various chemical reactions typical for boron-containing compounds:
Reactions involving this compound often require specific catalysts (e.g., palladium) and reaction conditions (e.g., temperature and solvent) to achieve optimal results.
The mechanism of action for 1-Ethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one is primarily linked to its interaction with biological targets such as enzymes or receptors:
Research indicates that compounds within this class exhibit significant biological activity against various targets relevant to cancer and inflammation .
The synthesis of boron-functionalized benzoimidazolones relies on strategic borylation of the heterocyclic core. Two principal approaches dominate: direct borylation of pre-formed benzoimidazolones and transmetalation of metallic intermediates. Direct iridium-catalyzed C–H borylation offers step-economical access but faces challenges with N–H-containing heterocycles, necessitating N-protection prior to borylation. For 1-ethylbenzoimidazol-2-one substrates, common precursors include 5-bromo- or 5-chloro derivatives, which undergo lithiation at C5 followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to install the boronic ester functionality [2]. Alternatively, Miyaura borylation employing bis(pinacolato)diboron (B₂pin₂) with palladium catalysts enables direct conversion of halogenated precursors to the target boronic esters under mild conditions. This method demonstrates excellent functional group tolerance for ethyl-substituted benzoimidazolones, with yields exceeding 80% when using Pd(dppf)Cl₂ catalyst systems in aprotic solvents [2] [3].
Table 1: Borylation Methods for Benzoimidazolone Scaffolds
Method | Precursor | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|
Lithiation-Borylation | 5-Bromo-1-ethylbenzoimidazol-2-one | n-BuLi, THF, -78°C; then B(ⁱPrO)₃, hydrolysis | 65-75 | >99% C5 |
Miyaura Borylation | 5-Bromo-1-ethylbenzoimidazol-2-one | Pd(dppf)Cl₂, B₂pin₂, KOAc, dioxane, 80°C | 80-88 | >99% C5 |
Iridium-Catalyzed C–H | 1-Ethylbenzoimidazol-2-one | [Ir(OMe)(cod)]₂, dtbpy, B₂pin₂, hexanes, 80°C | 40-55* | 85-90% C5 |
*N-protection required for improved yields
The 5-boronic ester functionality serves as a pivotal handle for constructing complex molecular architectures via Suzuki-Miyaura cross-coupling. This palladium-catalyzed reaction enables efficient carbon-carbon bond formation between the benzoimidazolone boronic ester and diverse aryl/heteroaryl halides. Critically, the 1-ethyl group enhances stability during cross-coupling by eliminating competing N–H side reactions while minimally perturbing the electronic properties of the core [2]. Optimization studies reveal that Pd(PPh₃)₄ in aqueous K₂CO₃/DME systems (3:1 v/v) at 80°C achieves >90% conversion for electron-neutral aryl bromides within 12 hours. Notably, the reaction tolerates functional groups including nitriles, esters, and protected amines, enabling synthesis of pharmacologically relevant derivatives such as 5-(quinolin-4-yl)- and 5-(4-carboxamidophenyl)-substituted benzoimidazolones [2]. Electron-deficient heterocyclic chlorides (e.g., 6-chloropyridazine) require Buchwald-type palladacycle catalysts (e.g., XPhos Pd G3) for efficient coupling, achieving yields of 75-85%.
Table 2: Suzuki-Miyaura Coupling Scope with 1-Ethyl-5-(dioxaborolanyl)benzoimidazol-2-one
Coupling Partner | Catalyst System | Conditions | Product Yield (%) |
---|---|---|---|
4-Bromobenzonitrile | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O (3:1), 80°C, 12h | 92 |
2-Chloroquinoline | XPhos Pd G3, K₃PO₄ | Toluene/H₂O (4:1), 100°C | 85 |
5-Bromo-2-methoxypyridine | Pd(dppf)Cl₂, Cs₂CO₃ | Dioxane/H₂O (5:1), 90°C | 88 |
4-Iodoanisole | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O (3:1), 80°C, 8h | 95 |
Pinacol boronic esters demonstrate superior hydrolytic stability compared to their boronic acid counterparts, yet remain susceptible to protodeborylation and transmetallation under harsh conditions. The 1-ethyl group on the benzoimidazolone nitrogen acts as a permanent protecting group that prevents undesired N-coordination to boron while maintaining the boronic ester’s reactivity in cross-coupling reactions [2]. For acid-sensitive substrates, in situ protection with diethanolamine generates stable N-alkyliminodiacetic acid (ADA) complexes that resist protodeborylation during purification. This strategy proves essential for isolating halogenated derivatives requiring subsequent functionalization. Boronic ester stability studies reveal >95% retention after 72 hours in THF/water (9:1) at pH 7-8 when the N1-position is alkylated, compared to <60% for N–H analogues. For prolonged storage, lyophilization from tert-butanol/water mixtures maintains crystallinity and prevents ester hydrolysis.
Table 3: Protecting Group Strategies for Benzoimidazolone Boronic Esters
Strategy | Conditions Tested | Boronic Ester Retention (%) | Key Advantage |
---|---|---|---|
N1-Ethylation (permanent) | pH 2-10, 25°C, 72h | >90% at pH 7-8 | No deprotection required |
ADA Complexation (temporary) | Acidic chromatography, 25°C | >85% | Facilitates purification |
Neopentylglycol ester | Aqueous NaOH (1M), 60°C | 75% after 24h | Enhanced thermal stability |
Pinacol (standard) | Neutral aqueous storage, 4°C | 95% after 1 month | Crystallinity retention |
Regioselective C5-borylation of the benzoimidazolone core is achieved through complementary catalytic approaches. Iridium-catalyzed C–H borylation employing [Ir(OMe)(cod)]₂ with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) in hexanes at 80°C delivers C5-borylated products with 85-90% regioselectivity. This ortho-selectivity arises from the directing effect of the imidazolone carbonyl, which coordinates to iridium during the transition state [2]. However, competing N–H borylation necessitates N-alkylation prior to reaction. Palladium-catalyzed Miyaura borylation circumvents this limitation by operating on pre-halogenated substrates. Screening of 20 palladium complexes identified PdCl₂(dppf) with triethylamine base in dioxane as optimal for converting 5-bromo-1-ethylbenzoimidazol-2-one to the pinacol boronic ester in 88% isolated yield. The catalytic efficiency follows the order: Br > I >> Cl for halogen substrates, with bromides demonstrating ideal balance between reactivity and handling. For late-stage diversification, microwave-assisted continuous flow borylation reduces reaction times from hours to minutes while maintaining >90% regioselectivity and minimizing protodeborylation.
Table 4: Catalytic Systems for Regioselective Borylation
Catalyst System | Substrate | Temperature (°C) | Time (h) | C5-Selectivity (%) |
---|---|---|---|---|
[Ir(OMe)(cod)]₂/dtbbpy | 1-Ethylbenzoimidazol-2-one | 80 | 12 | 85-90 |
PdCl₂(dppf)/KOAc | 5-Bromo-1-ethylbenzoimidazol-2-one | 100 | 6 | >99 |
Pd(OAc)₂/SPhos/B₂pin₂ | 5-Chloro-1-ethylbenzoimidazol-2-one | 120 | 24 | >99 (65% conversion) |
Rh(acac)(CO)₂/Xantphos | 1-Ethylbenzoimidazol-2-one | 100 | 8 | <50 |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2